molecular formula C18H19N3O3 B2910847 N1-(furan-2-ylmethyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide CAS No. 2034604-51-6

N1-(furan-2-ylmethyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide

Cat. No.: B2910847
CAS No.: 2034604-51-6
M. Wt: 325.368
InChI Key: FICIVCLSCMJIFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(furan-2-ylmethyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide, also known as FIIN-3, is a small molecule inhibitor that has gained significant attention in the scientific community for its potential use in cancer treatment. FIIN-3 is a kinase inhibitor that targets the oncogenic receptor tyrosine kinase (RTK) family, which is known to play a crucial role in the development and progression of various types of cancer.

Mechanism of Action

Target of Action

The compound, also known as N1-(furan-2-ylmethyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide, is a complex molecule that contains both an indole and a furan moiety . The indole moiety is known to bind with high affinity to multiple receptors , making it a valuable component in the development of new therapeutic agents . .

Mode of Action

The mode of action of this compound is likely to be influenced by the presence of the indole and furan moieties. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

The compound’s effect on biochemical pathways is likely to be diverse, given the broad range of biological activities associated with indole derivatives . For example, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants . This suggests that the compound could potentially interact with similar biochemical pathways.

Pharmacokinetics

The presence of the indole and furan moieties could potentially influence these properties, as both moieties are known to have significant biological activity

Result of Action

The molecular and cellular effects of the compound’s action are likely to be diverse, given the broad range of biological activities associated with indole derivatives . These could potentially include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase effects . .

Advantages and Limitations for Lab Experiments

One of the major advantages of using N1-(furan-2-ylmethyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide in lab experiments is its specificity for RTKs. This allows researchers to study the effects of RTK inhibition on cancer cells without affecting other signaling pathways. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in vivo. In addition, the synthesis of this compound is complex and requires expertise in organic chemistry, which can limit its availability for researchers.

Future Directions

There are several future directions for the study of N1-(furan-2-ylmethyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide. One potential application is the development of combination therapies that include this compound and other targeted therapies. Another direction is the exploration of this compound as a potential treatment for other diseases that are associated with RTK overexpression, such as autoimmune disorders and inflammatory diseases. Additionally, further research is needed to optimize the synthesis of this compound and to develop more efficient methods for its administration in vivo.
Conclusion
This compound is a promising small molecule inhibitor that has shown great potential in the treatment of cancer. Its specificity for RTKs and minimal toxicity to normal cells make it a promising candidate for cancer treatment. The synthesis of this compound is complex and requires expertise in organic chemistry, which can limit its availability for researchers. However, with further research, this compound could become an important tool in the fight against cancer and other diseases associated with RTK overexpression.

Synthesis Methods

The synthesis of N1-(furan-2-ylmethyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide involves a series of chemical reactions that require expertise in organic chemistry. The synthesis method was first reported by researchers at Dana-Farber Cancer Institute in 2013. The synthesis involves the reaction of 2-(1-methyl-1H-indol-5-yl)ethanamine with furan-2-carbaldehyde to form the intermediate compound, which is then reacted with oxalyl chloride to form this compound. The synthesis method has been optimized over time to improve the yield and purity of the final product.

Scientific Research Applications

N1-(furan-2-ylmethyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. This compound has been found to be effective against a variety of cancer types, including lung cancer, breast cancer, and leukemia. The mechanism of action of this compound involves the inhibition of RTKs, which are known to be overexpressed in many types of cancer.

Properties

IUPAC Name

N'-(furan-2-ylmethyl)-N-[2-(1-methylindol-5-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-21-9-7-14-11-13(4-5-16(14)21)6-8-19-17(22)18(23)20-12-15-3-2-10-24-15/h2-5,7,9-11H,6,8,12H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICIVCLSCMJIFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)CCNC(=O)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.